

Phytochemical Analysis of *Pterocarpus marsupium* Heartwood: A Technical Guide

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Compound of Interest

Compound Name: *Marsupsin*

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Abstract

Pterocarpus marsupium Roxb., commonly known as the Indian Kino Tree or Vijaysar, has a long history of use in traditional medicine, particularly for the management of diabetes.[1][2] The heartwood of this deciduous tree is a rich reservoir of bioactive phytochemicals, which have been the focus of extensive scientific investigation for their therapeutic potential.[3][4] This technical guide provides an in-depth overview of the phytochemical analysis of *Pterocarpus marsupium* heartwood, consolidating quantitative data, detailed experimental protocols, and the molecular signaling pathways modulated by its key constituents. The information presented herein is intended to serve as a comprehensive resource for researchers, scientists, and professionals involved in natural product chemistry, pharmacology, and drug development.

Quantitative Phytochemical Composition

The heartwood of *Pterocarpus marsupium* contains a diverse array of phytochemicals, with phenolic compounds and flavonoids being the most prominent. The concentrations of these compounds can vary depending on the extraction solvent and method used.

Table 1: Total Phenolic and Flavonoid Content in *Pterocarpus marsupium* Heartwood Extracts

Extract Type	Total Phenolic Content (mg/g of extract)	Standard Equivalent	Total Flavonoid Content (mg/g of extract)	Standard Equivalent	Reference(s)
Methanolic	157.3 ± 10.219	Gallic Acid (GAE)	78.121 ± 3.190	Rutin	[5][6]
Methanolic	124.4 ± 4.6	-	485.5 ± 2.7	-	[7][8]
Methanolic	280 ± 0.47	-	620 ± 0.81	-	[8][9]
Alcoholic	90.9 ± 1.6	Gallic Acid (GAE)	-	-	[10]
Ethanolic	36.65 ± 0.90	Tannic Acid	56.30 ± 0.38	Quercetin (QE)	[11]

Table 2: In Vitro Biological Activities (IC50 Values) of *Pterocarpus marsupium* Heartwood Extracts

Activity	Extract Type	IC50 ($\mu\text{g/mL}$)	Standard and IC50 ($\mu\text{g/mL}$)	Reference(s)
DPPH Radical Scavenging	Methanolic	12.4	Ascorbic Acid (13.5)	[7][8]
DPPH Radical Scavenging	Aqueous	138.3	Ascorbic Acid (13.5)	[7][8]
ABTS Radical Scavenging	Methanolic	3.9	Ascorbic Acid (4.2)	[7][8]
ABTS Radical Scavenging	Aqueous	47.8	Ascorbic Acid (4.2)	[7][8]
Hydrogen Peroxide Scavenging	Alcoholic	159.87	Ascorbic Acid (66.72)	[10]
Advanced Glycation End-products (AGEs) Inhibition	Alcoholic	55.39	-	[10][12]
Sorbitol Accumulation Inhibition	Alcoholic	151.00	-	[10][12]
Rat Kidney Aldose Reductase Inhibition	Alcoholic	195.88	-	[10][12]
α -Amylase Inhibition	Methanolic	48.20	Acarbose (44.09)	[7][13]
α -Amylase Inhibition	Aqueous	166.72	Acarbose (44.09)	[7][13]
α -Glucosidase Inhibition	Methanolic	48.12	Acarbose (45.17)	[7][13]

α -Glucosidase Inhibition	Aqueous	172.32	Acarbose (45.17)	[7][13]
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Experimental Protocols

Detailed methodologies are crucial for the reproducible and verifiable phytochemical analysis of *Pterocarpus marsupium* heartwood.

Plant Material Preparation and Extraction

- Collection and Authentication: Collect healthy heartwood from *Pterocarpus marsupium*. Authenticate the plant material by a qualified botanist and deposit a voucher specimen in a herbarium.[5]
- Drying and Powdering: Rinse the heartwood with distilled water and dry it in a hot-air oven at 40°C.[5] Grind the dried material into a fine powder.[5]
- Soxhlet Extraction (Methanolic):
 - Weigh 50 g of the powdered heartwood.
 - Place the powder in a thimble and extract with 500 mL of methanol in a Soxhlet apparatus for 5 hours at ambient temperature.[5]
 - After extraction, allow the solution to cool.
 - Filter the extract and concentrate it under reduced pressure at 35-38°C.[5]
 - Calculate the percentage yield and store the crude extract at 4°C.[5]
- Maceration (Ethanolic):
 - Soak the powdered heartwood in ethanol.[14]
 - Filter the resultant mixture using Whatman No. 1 filter paper.[14]
 - Evaporate the solvent to obtain the dry concentrated extract.[14]

- Store the dried extract in a refrigerator at 4°C.[14]

Phytochemical Screening

Perform qualitative tests on the extracts to identify the presence of various phytochemical classes such as alkaloids, flavonoids, phenols, saponins, tannins, and terpenoids.[15][16]

Quantitative Analysis

- Prepare a stock solution of the plant extract.
- Mix 1 mL of the sample solution with 1 mL of Folin-Ciocalteu reagent.[10]
- After 3 minutes, add 3.0 mL of 2% sodium carbonate solution.[10]
- Allow the mixture to stand for 2 hours with intermittent shaking.[10]
- Measure the absorbance of the resulting blue color at 765 nm using a UV-VIS spectrophotometer.[10]
- Use Gallic acid as a standard to create a calibration curve.[10]
- Express the total phenolic content as mg of Gallic Acid Equivalents (GAE) per gram of extract.[10]
- Add 1 mL of the extract or standard solution (quercetin) to a 10 mL volumetric flask containing 4 mL of distilled water.[17]
- Add 0.30 mL of 5% sodium nitrite (NaNO_2) to the flask.[17]
- After 5 minutes, add 0.3 mL of 10% aluminum chloride (AlCl_3).[17]
- After another 5 minutes, add 2 mL of 1M sodium hydroxide (NaOH).[17]
- Make up the volume to 10 mL with distilled water.[17]
- Mix the solution and measure the absorbance at 510 nm against a blank.[17]

- Express the total flavonoid content as mg of Quercetin Equivalents (QE) per gram of extract.
[\[17\]](#)

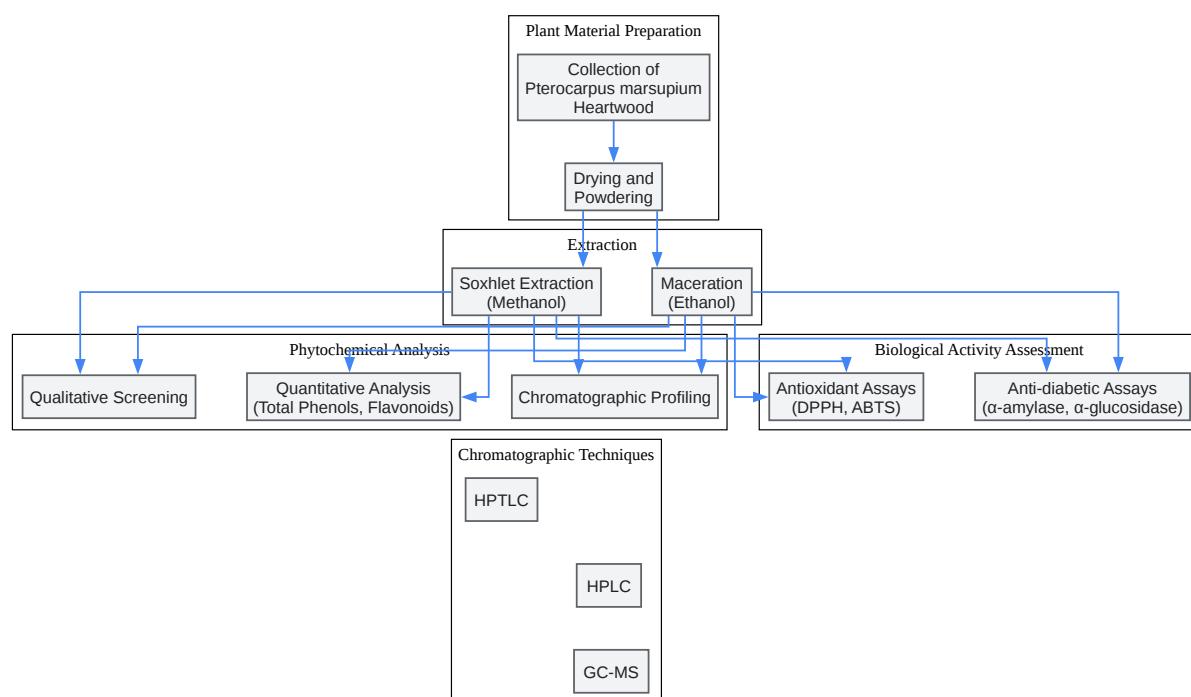
Chromatographic Analysis

- Stationary Phase: Use pre-coated silica gel 60 F254 aluminum plates (20 x 10 cm, 0.2 mm thickness).[\[5\]](#)
- Sample Application: Apply the sample and standard (e.g., Quercetin) as bands of 6.0 mm width using a CAMAG Linomat V applicator at a rate of 150 nL/s.[\[5\]](#)
- Mobile Phase: A mixture of toluene, ethyl acetate, methanol, and formic acid (6:3:0.5:0.5, v/v/v/v).[\[5\]](#)
- Development: Develop the plate up to a length of 80 mm in a twin-trough glass chamber saturated with the mobile phase for 30 minutes at room temperature.[\[5\]](#)
- Detection and Scanning: Dry the plate with an air dryer and scan it at 254 nm and 366 nm.[\[5\]](#)
- Instrument: Utilize a GC-MS system (e.g., Agilent Technologies 7890A GC system coupled with a 5975C VL MSD).
- Column: Use a capillary column such as an HP-5MS (30 m x 0.25 mm, 0.25 μ m film thickness).
- Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
- Temperature Program:
 - Initial temperature: 50°C for 2 minutes.
 - Ramp: Increase to 250°C at a rate of 10°C/min.
 - Hold: 250°C for 10 minutes.
- Injection: Inject 1 μ L of the sample in splitless mode.
- Mass Spectrometry:

- Ionization mode: Electron Impact (EI) at 70 eV.
- Mass range: 40-600 amu.
- Compound Identification: Compare the mass spectra of the unknown components with the NIST library database.[\[18\]](#)

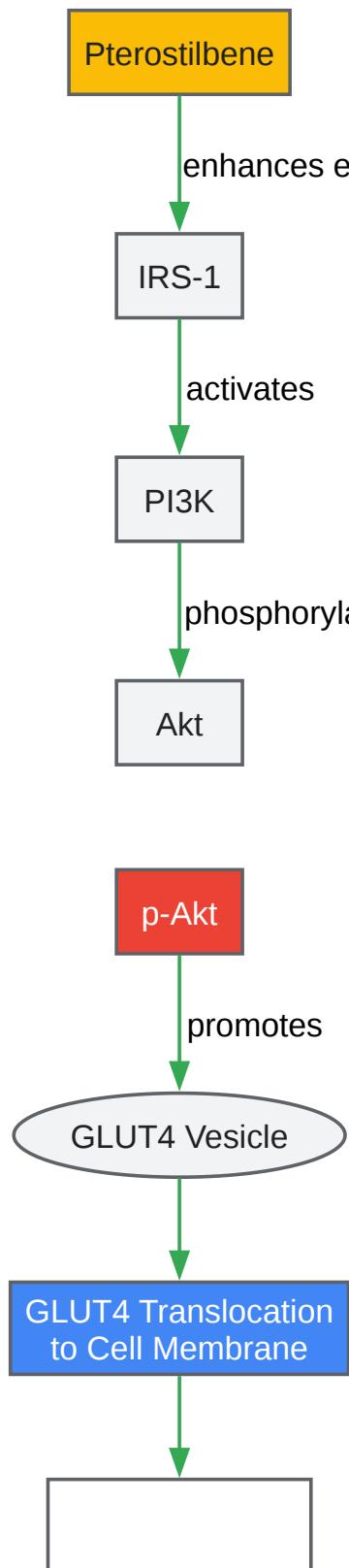
Visualizations: Workflows and Signaling Pathways

Experimental Workflow for Phytochemical Analysis

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Caption: Workflow for the phytochemical analysis of *Pterocarpus marsupium* heartwood.

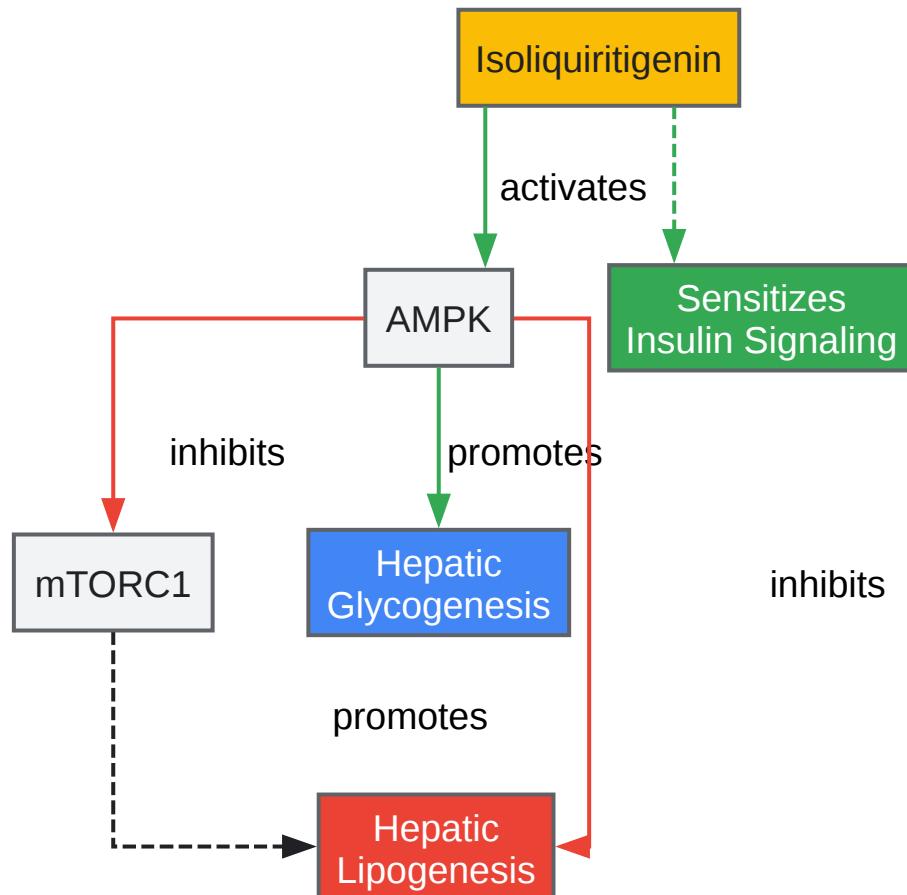
PI3K/Akt Signaling Pathway in Glucose Uptake Modulated by Pterostilbene



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Caption: Pterostilbene enhances glucose uptake via the PI3K/Akt signaling pathway.[1][10]

AMPK Signaling Pathway in Metabolic Regulation by Isoliquiritigenin

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Caption: Isoliquiritigenin modulates metabolism through AMPK activation and mTORC1 inhibition.

Conclusion

The heartwood of *Pterocarpus marsupium* is a compelling source of bioactive compounds with significant therapeutic potential, particularly in the context of metabolic disorders like diabetes. This guide provides a foundational framework for the systematic phytochemical analysis of this

valuable medicinal plant. The presented quantitative data underscores the richness of its phenolic and flavonoid content, which correlates with its potent antioxidant and anti-diabetic activities. The detailed experimental protocols offer a practical basis for conducting further research, ensuring reproducibility and standardization. Furthermore, the elucidation of the signaling pathways through which its key constituents, such as pterostilbene and isoliquiritigenin, exert their effects provides a deeper understanding of their mechanisms of action at the molecular level. This comprehensive information is vital for the continued exploration of *Pterocarpus marsupium* in the development of novel, evidence-based phytopharmaceuticals.

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